Flavomycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Flavomycin, a phosphoglycolipid antibiotic produced by various species of Streptomycetes, is known to interfere with the formation of lipid-linked saccharides in the dolichyl phosphate pathway, which is essential for glycoprotein synthesis in organisms. It affects the synthesis of these glycolipids to different extents, showing a notable inhibition of the formation of dolichyl phosphate glucose, which is crucial for the synthesis of larger-sized oligosaccharides mediated by lipid-bound mannose (Bause & Legler, 1982).

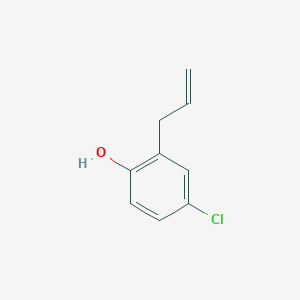

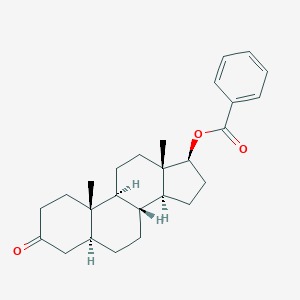

Synthesis Analysis

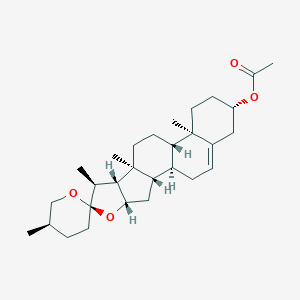

The synthesis of compounds structurally related to this compound, such as moenocinol, has been studied. Moenocinol is a component of Moenomycin A, an antibiotic effective against peptidoglycan biosynthesis in bacterial cell walls. The synthesis of moenocinol from isoprenoid precursors outlines a foundational approach that could be reflective of the synthetic pathways involved in this compound production, highlighting the complexity and specificity of antibiotic biosynthesis processes (Welzel et al., 1984).

Wissenschaftliche Forschungsanwendungen

Wachstumssteigerung bei Nutztieren

Flavomycin, auch bekannt als Moenomycin, Bambermycin und Flavophospholipol, wurde ausschließlich als Futtermittelzusatzstoff zur Steigerung des Wachstums bei Rindern, Schweinen, Hühnern und Puten entwickelt . Das wachstumsfördernde Prinzip von this compound könnte darin bestehen, dass es die Verdauung von Energie und Protein im Futter verbessert .

Antibakterielle Aktivität

Das antibakterielle Spektrum von this compound ist eng, es wirkt hauptsächlich gegen grampositive Bakterien. Seine Wirkung auf gramnegative Bakterien ist sehr schwach .

Resistenz gegen Salmonella typhimurium Infektion

Eine Studie untersuchte die Auswirkungen von this compound auf die Resistenz gegen Salmonella typhimurium Infektionen, Darmbakterien und die Darmgesundheit bei Broilern . Die Ergebnisse zeigten, dass S. typhimurium die Futteraufnahme und die Gewichtszunahme signifikant reduzierte und den Futterverwertungsfaktor erhöhte .

Einfluss auf die Genexpression des Wirts

Dieselbe Studie ergab auch, dass S. typhimurium die inflammatorischen Expressionen der NF-κB- und MyD88-Gene erhöhte und die Expressionen der Claudin-1-, Occludin- und Mucin-2-Tight-Junction-Gene im Darm reduzierte .

Auswirkungen auf die ileale Bakteriengemeinschaft

This compound wurde nachweislich die Diversitätsindizes der ilealen Bakterien signifikant reduziert, wie beobachtet-Spezies, Chao1 und Shannon . Dies deutet darauf hin, dass this compound die Darmflora verändern kann, was Auswirkungen auf die Tiergesundheit haben kann.

Anpassungsmechanismus in Bakterien

Die Forschung hat den Anpassungsmechanismus eines häufigen Pansenbakteriums, Prevotella bryantii, an this compound untersucht . Die Studie ergab, dass die Adaptation an this compound, die auch zu einer Co-Adaptation an Bacitracin und Vancomycin führte, eine erhöhte Verfügbarkeit von Undecaprenylpyrophosphat beinhalten kann .

Zukünftige Richtungen

Recent research suggests that the use of Flavomycin as a feed additive might decrease the dissemination of relevant resistance genes in animal production . As such, this compound is not only interesting in terms of improving production but also fits into the wider category of food safety and antimicrobial resistance mitigation .

Wirkmechanismus

Target of Action

Flavomycin, also known as Bambermycin, is a complex of antibiotics obtained from Streptomyces bambergiensis and Streptomyces ghanaensis . The primary target of this compound is the bacterial cell wall . It predominantly affects Gram-positive pathogenic bacteria .

Mode of Action

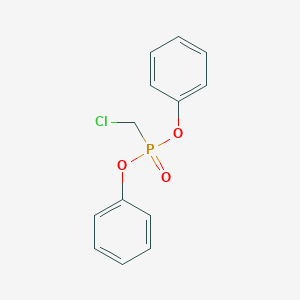

This compound operates by inhibiting the synthesis of the bacterial wall . It interacts with the active sites of peptidoglycan glycosyltransferases involved in the biosynthesis of the bacterial cell wall . This interaction results in the suppression of bacterial cell wall synthesis, thereby inhibiting the growth and reproduction of bacteria .

Biochemical Pathways

This compound affects the peptidoglycan biosynthesis pathway . By binding to the active sites of peptidoglycan glycosyltransferases, it inhibits the synthesis of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the inhibition of bacterial growth.

Result of Action

The inhibition of bacterial cell wall synthesis by this compound leads to the death of the bacteria, as the cell wall provides essential structural integrity .

Action Environment

This compound is used as a food additive for beef cattle, dairy cattle, poultry, and swine . The effectiveness of this compound can be influenced by factors such as the dosage used, the specific strain of bacteria, and the overall health status of the animal. It’s important to note that the use of antibiotics in animal feed is subject to regulation and guidelines to prevent antibiotic resistance.

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H107N4O35P/c1-30(2)15-14-17-31(3)18-19-33(5)22-25-68(9,10)24-13-12-16-32(4)23-26-96-41(60(88)89)29-98-109(94,95)108-66-56(57(107-67(70)92)69(11,93)58(106-66)61(90)91)105-63-44(72-36(8)76)47(81)54(40(101-63)28-97-64-51(85)48(82)45(79)39(27-74)100-64)103-62-43(71-35(7)75)46(80)53(34(6)99-62)102-65-52(86)49(83)50(84)55(104-65)59(87)73-42-37(77)20-21-38(42)78/h13,15,18,23-24,34,39-41,43-58,62-66,74,77,79-86,93H,5,12,14,16-17,19-22,25-29H2,1-4,6-11H3,(H2,70,92)(H,71,75)(H,72,76)(H,73,87)(H,88,89)(H,90,91)(H,94,95)/b24-13+,31-18+,32-23+/t34?,39-,40-,41-,43-,44-,45-,46-,47-,48+,49+,50-,51-,52-,53-,54-,55+,56-,57-,58-,62+,63+,64-,65-,66-,69+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERZMHJGZKHNGU-XIGAONJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H]([C@]([C@H](O[C@@H]3OP(=O)(O)OC[C@H](C(=O)O)OC/C=C(\C)/CC/C=C/C(C)(C)CCC(=C)C/C=C(\C)/CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)C(=O)NC6=C(CCC6=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H107N4O35P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1583.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

11015-37-5 |

Source

|

| Record name | Bambermycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.